4-Chloro-2-methyl-6-(o-tolyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-6-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBXPFKFBSNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2,6-dimethylpyrimidine as a Model Compound
Although direct literature for this compound is limited, closely related compounds such as 4-chloro-2,6-dimethylpyrimidine provide a reliable synthetic framework. A patent (CN103012278A) describes the preparation of 4-chloro-2,6-dimethylpyrimidine via:
- Step 1: Condensation of methyl acetoacetate and acetamidine hydrochloride in methanol with potassium hydroxide as base to form 4-hydroxy-2,6-dimethylpyrimidine.
- Step 2: Chlorination of the 4-hydroxy intermediate with phosphorus oxychloride in the presence of triethylamine, followed by work-up involving quenching with ice water, pH adjustment to 8-9 with potassium hydroxide, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
This method yields 4-chloro-2,6-dimethylpyrimidine with good purity and yield (~105 g from 181 g intermediate) under controlled temperature conditions (below 10 °C during quenching) to avoid product volatility and degradation.
Synthesis of 4-Chloro-2-methylpyrimidine via Direct Chlorination
A more recent patent (CN110372602A) outlines a concise and green synthetic route specifically for 4-chloro-2-methylpyrimidine, which can be adapted for the 6-(o-tolyl) substituted analog:
- Step 1: Chlorination of 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride and an organic base (e.g., triethylamine or diisopropylethylamine) at 25-100 °C for 2-5 hours.
- Step 2: Removal of excess phosphorus oxychloride under reduced pressure, followed by quenching with ice-water mixture, extraction with ethyl acetate, washing with saturated sodium bicarbonate and sodium chloride solutions, drying with anhydrous sodium sulfate, and concentration to obtain the product.
This method emphasizes a short, high-yielding, and environmentally friendly process with reduced toxicity and pollution.
Proposed Synthetic Route for this compound
Based on the above methods, the preparation of this compound can be approached as follows:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-methyl-4-hydroxy-6-(o-tolyl)pyrimidine | Condensation of methyl acetoacetate derivative with acetamidine hydrochloride or equivalent amidine in methanol with KOH base under reflux overnight | Analogous to 4-hydroxy-2,6-dimethylpyrimidine synthesis; o-tolyl group introduced via substituted methyl acetoacetate or via Suzuki coupling post-ring formation |
| 2 | Chlorination of 2-methyl-4-hydroxy-6-(o-tolyl)pyrimidine | Phosphorus oxychloride (5-10 eq), organic base (triethylamine 0.3-0.7 eq), 25-100 °C, 2-5 hours | Controlled addition of POCl3 and base to avoid side reactions; cooling during quenching to <10 °C |
| 3 | Work-up and purification | Quenching with ice-water, pH adjustment to 8-9 with KOH, extraction with ethyl acetate, washing, drying over Na2SO4, concentration, and silica gel chromatography | Ensures high purity and yield; product is volatile and requires low temperature handling |
Detailed Research Findings and Data
Reaction Yields and Purity
Reaction Conditions Impact
- Temperature control during chlorination and quenching is critical to avoid decomposition and ensure high yield.
- Use of organic bases such as triethylamine or diisopropylethylamine facilitates chlorination and neutralizes generated HCl.
- Extraction and washing steps with ethyl acetate and aqueous bicarbonate/saline solutions remove impurities effectively.
Summary and Recommendations
The preparation of this compound can be effectively achieved by adapting established synthetic protocols for related pyrimidine derivatives:
- Utilize condensation of appropriate precursors to form the 4-hydroxy intermediate with the o-tolyl substituent.
- Conduct chlorination with phosphorus oxychloride and organic base under controlled temperatures.
- Follow meticulous work-up procedures to maximize yield and purity while minimizing environmental impact.
This approach offers a balance of synthetic efficiency, scalability, and environmental considerations suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(o-tolyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Organoboron reagents and palladium catalysts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-methyl-6-(o-tolyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit inflammatory mediators such as prostaglandins and cytokines, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Substituent Impact :
- Chloro Group (Position 4) : Common in all analogs; facilitates nucleophilic substitution reactions.
- Methyl Group (Position 2) : Present in the target compound and 4-Chloro-2-methyl-6-phenylpyrimidine. Enhances steric shielding and lipophilicity.
- o-Tolyl vs.
Physical and Chemical Properties
Limited data are available for the target compound, but comparisons can be inferred from analogs:
Key Observations :
- The o-tolyl and methyl groups in the target compound likely reduce water solubility compared to simpler analogs like 4-Chloro-6-methylpyrimidine.
- Chlorantraniliprole, a complex pyrimidine derivative, demonstrates how chloro and aryl groups contribute to agrochemical activity .
Biological Activity
4-Chloro-2-methyl-6-(o-tolyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine, supported by relevant data and case studies.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, modulating their activity. This interaction can lead to altered metabolic pathways, influencing cellular functions such as apoptosis and inflammation.
- Receptor Binding : It may bind to specific receptors, affecting signal transduction pathways that regulate cell growth and differentiation.
Antimicrobial Activity
Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are promising:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MCF-7 | 15 |
These results suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the NF-κB signaling pathway.
Case Studies
- Antimalarial Activity : A study evaluated the efficacy of pyrimidine derivatives against Plasmodium falciparum, with compounds similar to this compound showing significant activity against the erythrocytic stage of the parasite. This opens avenues for developing new antimalarial treatments.
- Anti-inflammatory Effects : Another investigation revealed that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often linked to their structural features. In SAR studies, modifications at various positions on the pyrimidine ring have been shown to enhance or diminish activity. For example:
- Substituents at positions 2 and 6 significantly affect potency.
- Halogen substitutions generally improve antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Contamination Control : Use dedicated tools (e.g., filtered pipette tips) and avoid shared equipment without prior decontamination .
- Waste Management : Segregate hazardous waste into labeled containers and dispose via certified chemical waste services to prevent environmental contamination .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Safety showers and eyewash stations must be accessible .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 6-(o-tolyl)pyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux, using anhydrous conditions to minimize hydrolysis .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of chloropyrimidine precursors with o-tolylboronic acids, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and pyrimidine ring carbons (δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ ion at m/z 219.0654 (C₁₁H₁₀ClN₂⁺) .
- Purity Assessment :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., kinase inhibition vs. cell proliferation) to confirm target specificity .
- Purity Reassessment : Verify compound purity via HPLC and elemental analysis; impurities >1% may skew bioactivity results .
- Contextual Factors : Account for cell line variability (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free vs. serum-containing media) .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., Src/Abl). Focus on pyrimidine ring interactions with ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in GROMACS (force field: AMBER99SB) over 100 ns; analyze RMSD and hydrogen bond persistence .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents at the 2-methyl (e.g., replace with CF₃) or o-tolyl positions (e.g., halogenate the phenyl ring) .
- Biological Testing : Screen analogs against panels of cancer cell lines (e.g., MCF-7, A549) and kinases (e.g., EGFR, VEGFR2) using MTT and ADP-Glo assays .
- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What strategies address low solubility of this compound in aqueous biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in physiological conditions .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
